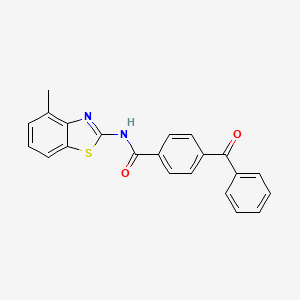

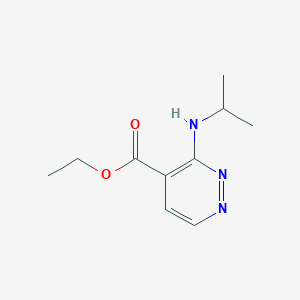

4-benzoyl-N-(4-methyl-1,3-benzothiazol-2-yl)benzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“4-benzoyl-N-(4-methyl-1,3-benzothiazol-2-yl)benzamide” is a compound that contains a benzothiazole moiety . Benzothiazole derivatives have been extensively studied and are associated with diverse biological activities such as antifungal, antiprotozoal, antimicrobial, anticancer, anticonvulsant, antihypertensive, antidiabetic, and anti-inflammatory activities .

Synthesis Analysis

The synthesis of benzothiazole derivatives can be achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions, etc . The synthesis of N-substituted cyanoacetamides, which are important precursors for heterocyclic synthesis, can be carried out by treating various substituted aryl or heteryl amines with alkyl cyanoacetates .Molecular Structure Analysis

The molecular formula of “4-benzoyl-N-(4-methyl-1,3-benzothiazol-2-yl)benzamide” is C22H16N2O2S . The average mass is 372.440 Da and the monoisotopic mass is 372.093262 Da .Chemical Reactions Analysis

Benzothiazole compounds have been found to exhibit a wide range of chemical reactivity. The carbonyl and cyano functions of these compounds are suitably situated to enable reactions with common bidentate reagents to form a variety of heterocyclic compounds . The active hydrogen on C-2 of these compounds can take part in a variety of condensation and substitution reactions .Applications De Recherche Scientifique

Anticancer Potential

One of the most prominent applications of benzothiazole derivatives is in the development of anticancer agents. For instance, Ravinaik et al. (2021) designed and synthesized a series of substituted benzamides starting from compounds structurally similar to 4-benzoyl-N-(4-methyl-1,3-benzothiazol-2-yl)benzamide. These compounds exhibited moderate to excellent anticancer activity against several cancer cell lines, including MCF-7 (breast cancer), A549 (lung cancer), Colo-205 (colon cancer), and A2780 (ovarian cancer), highlighting their potential as therapeutic agents (Ravinaik et al., 2021).

Material Science and Supramolecular Gelators

In material science, derivatives of benzothiazole have been investigated for their gelation properties. Yadav and Ballabh (2020) synthesized a new series of N-(thiazol-2-yl) benzamide derivatives and studied their gelation behavior to understand the role of methyl functionality and non-covalent interactions. This research points to the utility of such compounds in creating new materials with specific physical properties, potentially including 4-benzoyl-N-(4-methyl-1,3-benzothiazol-2-yl)benzamide (Yadav & Ballabh, 2020).

Antimicrobial Activity

Benzothiazole derivatives have also shown promise in antimicrobial applications. Desai et al. (2013) synthesized new fluorobenzamides containing thiazole and thiazolidine, exhibiting significant antimicrobial activity against various bacterial and fungal strains. This indicates the potential of benzothiazole derivatives, including those similar to 4-benzoyl-N-(4-methyl-1,3-benzothiazol-2-yl)benzamide, in developing new antimicrobial agents (Desai, Rajpara, & Joshi, 2013).

Orientations Futures

Benzothiazole derivatives have shown potential in various fields, especially in medicinal chemistry due to their diverse biological activities . Future research could focus on exploring the potential applications of “4-benzoyl-N-(4-methyl-1,3-benzothiazol-2-yl)benzamide” in these areas. Further studies could also aim to optimize the synthesis process and investigate the compound’s mechanism of action in more detail.

Propriétés

IUPAC Name |

4-benzoyl-N-(4-methyl-1,3-benzothiazol-2-yl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H16N2O2S/c1-14-6-5-9-18-19(14)23-22(27-18)24-21(26)17-12-10-16(11-13-17)20(25)15-7-3-2-4-8-15/h2-13H,1H3,(H,23,24,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SLQMXMNGSJECPN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=CC=C1)SC(=N2)NC(=O)C3=CC=C(C=C3)C(=O)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H16N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

372.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-benzoyl-N-(4-methyl-1,3-benzothiazol-2-yl)benzamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2,4-Dimethyl-6-[(1-phenylmethanesulfonylpyrrolidin-3-yl)oxy]pyrimidine](/img/structure/B2807935.png)

![Methyl 6-benzyl-2-(furan-2-carboxamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2807937.png)

![3-{2-[4-(tert-Butoxycarbonyl)piperazino]ethoxy}-2-thiophenecarboxylic acid](/img/structure/B2807947.png)

![5-chloro-2-(methylsulfanyl)-N-[6-(piperidin-1-yl)pyridin-3-yl]pyrimidine-4-carboxamide](/img/structure/B2807948.png)

![3-Bromo-5-methyl-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B2807949.png)

amine dihydrochloride](/img/structure/B2807950.png)